N-Fmoc-7-methoxy-DL-tryptophan
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H24N2O5 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C27H24N2O5/c1-33-24-12-6-11-17-16(14-28-25(17)24)13-23(26(30)31)29-27(32)34-15-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-12,14,22-23,28H,13,15H2,1H3,(H,29,32)(H,30,31) |
InChI Key |
TUSMUXWBZDSCAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Synthetic Methodologies for N Fmoc 7 Methoxy Dl Tryptophan and Its Precursors
Strategies for Indole (B1671886) Ring Functionalization at the 7-Position
Achieving functionalization at the C7 position of the indole ring is a significant synthetic challenge due to the inherent electronic properties of the heterocycle. rsc.org The pyrrole-type ring possesses high electron density, making the C3 position the most reactive site for electrophilic substitution, followed by the C2 and N1 positions. chim.itbhu.ac.in Consequently, direct and selective modification of the less reactive C4 through C7 positions on the carbocyclic ring requires specialized methodologies. rsc.orgchim.it
Direct functionalization at the C7 position of an existing indole nucleus is comparatively difficult. rsc.org To overcome the inherent reactivity that favors other positions, chemists often employ a directed metalation approach. msu.edu This strategy involves the use of a directing group, typically installed at the N1 position of the indole. This group coordinates to a metal catalyst, positioning it in close proximity to the C7-H bond and facilitating its selective activation. researchgate.net A variety of directing groups, such as pivaloyl or phosphinoyl, have been shown to be crucial for achieving high regioselectivity and conversion in C7 functionalization reactions. chim.itresearchgate.net
For methoxylation specifically, while direct electrophilic methoxylation is not typically selective for the 7-position, synthetic routes can be designed from precursors that are more amenable to such modifications. One strategy involves nucleophilic substitution on a pre-functionalized indole ring. For instance, a halogen or other suitable leaving group at the C7 position can be displaced by a methoxide (B1231860) source.
The B(C₆F₅)₃-catalyzed direct C3 alkylation of indoles has been developed, highlighting the challenges of targeting other positions. bohrium.comacs.org This method uses the borane (B79455) to mediate the cleavage of α-nitrogen C-H bonds in amine-based alkylating agents, but it underscores the intrinsic reactivity of the C3 position. acs.org
Table 1: Directing Groups for C7-Functionalization of Indoles
| Directing Group | Metal Catalyst System (Example) | Reaction Type | Reference |
| N-Pivaloyl | Rhodium (Rh) catalysts | Alkenylation | chim.itresearchgate.net |
| N-Phosphinoyl | Palladium (Pd(OAc)₂) with a pyridine (B92270) ligand | Arylation | researchgate.net |
| N-Hydrosilyl | Metal catalysts | Site-selective functionalization | researchgate.net |
Palladium-catalyzed reactions have become a cornerstone for the synthesis and functionalization of indole derivatives. researchgate.net Rather than functionalizing a pre-formed indole, these methods construct the indole ring itself from appropriately substituted precursors, which is often a more efficient way to install substituents at the C7 position. The Larock indole synthesis is a prominent example of such a palladium-catalyzed heteroannulation. researchgate.net This reaction typically involves the coupling of a substituted o-iodoaniline or related halide with an alkyne. researchgate.net
For the synthesis of 7-methoxy-tryptophan, a suitable precursor would be 2-iodo-3-methoxyaniline, which, upon coupling with a chiral alkyne containing the amino acid backbone, would yield the desired 7-methoxyindole (B1360046) structure. researchgate.netmdpi.com This approach offers high regioselectivity, as the position of the methoxy (B1213986) group is determined by the starting aniline (B41778) derivative. A variety of palladium sources and ligands can be employed to optimize these cyclization reactions. bohrium.com
Table 2: Key Palladium-Catalyzed Indole Syntheses
| Named Reaction | Precursors | Catalyst System (Example) | Key Feature | Reference |
| Larock Indole Synthesis | o-haloaniline and a disubstituted alkyne | Pd(OAc)₂, PPh₃, Na₂CO₃ | Convergent, tolerates various functional groups | researchgate.net |
| Buchwald-Hartwig Amination | o-halophenylacetaldehyde derivative and an amine | Pd₂(dba)₃, t-Bu₃P•HBF₄ | Intramolecular C-N bond formation | bohrium.com |
| Decarboxylative Acylation | Indoline and an α-keto acid | Palladium (Pd) catalyst | C-H bond activation to form C7-carbonylated indoles | nih.govrsc.org |
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings, including indoles. organic-chemistry.org The reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). bhu.ac.inatamanchemicals.com For indoles, this reaction occurs almost exclusively at the C3 position, providing indole-3-carboxaldehyde (B46971) in high yield. atamanchemicals.comresearchgate.net
This C3-formyl group is a versatile synthetic handle for building the alanine (B10760859) side chain of tryptophan. rsc.orgrsc.org One established method is the Erlenmeyer-Plöchl synthesis, which involves the condensation of the aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride. This forms an azlactone, or oxazolone (B7731731) intermediate. The oxazolone can then be reduced and hydrolyzed to yield the final tryptophan amino acid. While this method is robust, it typically produces a racemic mixture of the amino acid, which would then require resolution.
Direct functionalization of the C-H bonds on the amino acid side chain offers a modern and atom-economical route to novel tryptophan derivatives. chim.it β-C(sp³)–H activation strategies allow for the introduction of various substituents directly onto the carbon adjacent to the indole ring. rsc.org For example, the 8-aminoquinoline (B160924) (8AQ) group can be used as a directing group to facilitate the palladium-catalyzed β-arylation of tryptophan derivatives. rsc.org
While this specific methodology focuses on modifying the side chain rather than the indole ring, it represents a powerful tool in the broader context of synthesizing substituted tryptophans. It allows for the late-stage modification of the tryptophan core, potentially creating hybrids between tryptophan and other amino acids like phenylalanine. rsc.org More recent developments include photo-mediated C(sp³)–H alkylation at the β-position of tryptophan-containing peptides, demonstrating high selectivity. mdpi.com
Enantioselective Synthesis of the Tryptophan Core
A critical aspect of synthesizing N-Fmoc-7-methoxy-DL-tryptophan is the creation of the stereocenter at the α-carbon. While racemic syntheses can be followed by resolution, enantioselective methods that directly produce the desired stereoisomer are more efficient.
A powerful and widely used strategy for the asymmetric synthesis of α-amino acids is the alkylation of chiral nucleophilic glycine (B1666218) equivalents. rsc.org In this approach, the glycine molecule is incorporated into a chiral template, which directs the stereochemical outcome of a subsequent alkylation reaction. After the side chain is installed, the chiral auxiliary is removed, yielding the enantiomerically enriched amino acid.
Two prominent examples of this methodology are the Schöllkopf and Belokon methods.
Schöllkopf Method: This method utilizes a bis-lactim ether derived from a cyclic dipeptide, typically involving valine. Deprotonation of this chiral glycine enolate equivalent followed by alkylation with a suitable electrophile (e.g., a 7-methoxy-3-indolylmethyl halide) proceeds with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, providing the desired L- or D-tryptophan derivative. researchgate.net This approach has been successfully used in the synthesis of optically active tryptophan derivatives via palladium-mediated heteroannulation. researchgate.net
Belokon's Method: This approach uses a Schiff base of glycine with a chiral nickel(II) complex, often derived from (S)-o-[(N-benzylprolyl)amino]benzophenone. rsc.orgehu.esresearchgate.net The planar Ni(II) complex effectively shields one face of the glycine carbanion, which is generated by a base. Alkylation with an electrophile occurs from the less sterically hindered face, leading to high diastereoselectivity. ehu.es The alkylated complex can then be disassembled by acid hydrolysis to release the target amino acid and recover the chiral ligand. ehu.esresearchgate.netnih.gov This method is known for its operational convenience and the excellent stereochemical control it provides. ehu.es
Table 3: Comparison of Asymmetric Synthesis Methods
| Method | Chiral Auxiliary | Key Reagents | Stereochemical Control | Reference |
| Schöllkopf Auxiliary | Bis-lactim ether of a dipeptide (e.g., from D-Valine) | Strong base (e.g., n-BuLi), alkyl halide | Diastereoselective alkylation | researchgate.net |
| Belokon's Complex | (S)-o-[(N-Benzylprolyl)amino]benzophenone | Ni(II) salt, base (e.g., NaOH), alkyl halide | Face-shielding by planar Ni(II) complex | rsc.orgehu.esnih.gov |
Fmoc Protection Strategies for Alpha-Amino Groups
The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the alpha-amino group of 7-methoxy-DL-tryptophan is a critical step. The Fmoc group is favored in SPPS due to its stability under acidic conditions and its facile removal under mild basic conditions, typically with piperidine (B6355638).
Standard Fmoc-Chloride and Fmoc-OSu Derivatization Procedures
The most common reagents for Fmoc protection are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out under weakly basic conditions, using sodium bicarbonate or sodium carbonate, to deprotonate the amino group and facilitate nucleophilic attack on the Fmoc reagent.
The general procedure involves dissolving the amino acid in a mixture of water and a suitable organic solvent, such as dioxane or acetonitrile (B52724). The base is added, followed by the slow addition of Fmoc-Cl or Fmoc-OSu. researchgate.net While both reagents are effective, Fmoc-OSu is often preferred as it tends to result in fewer side reactions and is easier to handle. A significant side reaction with Fmoc-Cl is the formation of Fmoc-dipeptides due to the high reactivity of the chloroformate. nih.govhighfine.com
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Fmoc-Cl | Weak base (e.g., NaHCO₃), aqueous/organic solvent mixture | High reactivity | Prone to side reactions (e.g., dipeptide formation) nih.govhighfine.com |
| Fmoc-OSu | Weak base (e.g., NaHCO₃), aqueous/organic solvent mixture | Fewer side reactions, easier to control | Slightly lower reactivity than Fmoc-Cl highfine.com |
Silylation-Assisted Fmoc Protection Methods for Enhanced Purity
To circumvent issues like the formation of dipeptide impurities and to improve reaction efficiency, silylation-assisted Fmoc protection methods have been developed. nih.govgoogle.com This approach involves the temporary protection of the carboxylic acid group of the amino acid by converting it into a silyl (B83357) ester. google.com This is achieved by treating the amino acid with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), under anhydrous conditions. google.comgoogle.com
The silylated intermediate is then reacted with the Fmoc reagent. This method offers several advantages, including milder reaction conditions and higher yields and purity of the final Fmoc-protected amino acid. google.com The silyl group is easily removed during the aqueous work-up, regenerating the carboxylic acid. This strategy is particularly beneficial for preventing the oligomerization of amino acids during the Fmoc protection step. nih.gov
| Silylating Agent | Key Features |
| N,O-bis(trimethylsilyl)acetamide (BSA) | Commonly used, effective for protecting both amino and carboxyl groups. google.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Highly reactive silylating agent. google.com |
| Chlorotrimethylsilane | Proposed to protect the carboxylic acid and prevent amino acid oligomerization. nih.gov |
Advanced Purification and Isolation Techniques in Synthetic Processes
The purity of this compound is paramount for its successful application in peptide synthesis. Therefore, robust purification and isolation techniques are essential.
Preparative Recrystallization and Column Chromatography
Following the synthesis, the crude product often contains unreacted starting materials, byproducts, and residual reagents. Preparative recrystallization is a common and effective method for purifying solid compounds. ajpamc.com The choice of solvent is critical and is determined empirically to find a system where the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain soluble at the lower temperature. For tryptophan derivatives, solvents like water-containing acetic acid have been shown to be effective for recrystallization. google.com
Column chromatography is another powerful purification technique. scispace.com For Fmoc-protected amino acids, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or isopropyl alcohol. ajpamc.comscispace.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the synthesis of Fmoc-amino acids. It is used for both analytical and preparative purposes. ajpamc.com Analytical HPLC is crucial for monitoring the progress of the reaction, allowing for the determination of reaction completion and the identification of any side products. chempep.comrsc.org
Preparative reversed-phase HPLC (RP-HPLC) is a high-resolution technique used for the final purification of the target compound to achieve very high purity. ajpamc.comsemanticscholar.org In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). rsc.orgbiotage.com The components are separated based on their hydrophobicity. The strong UV absorbance of the Fmoc group facilitates the detection of the product during HPLC analysis. teledyneisco.com
| Technique | Application | Key Features |
| Analytical HPLC | Reaction monitoring, purity assessment | Fast analysis, small sample volume, detects impurities. chempep.comrsc.org |
| Preparative HPLC | Final product isolation and purification | High resolution, yields highly pure product, scalable to some extent. ajpamc.comsemanticscholar.org |
Advanced Analytical and Spectroscopic Characterization of N Fmoc 7 Methoxy Dl Tryptophan
Chromatographic Purity and Stereochemical Resolution Techniques
Chromatographic methods are indispensable for assessing the chemical purity and resolving the stereoisomers of N-Fmoc-7-methoxy-DL-tryptophan. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary tools employed for these purposes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for determining the purity of N-Fmoc protected amino acids. The method's efficacy is rooted in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C8 or C18 column is typically employed, providing a hydrophobic surface for interaction. nih.gov
The mobile phase generally consists of a mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid (TFA) to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). windows.netphenomenex.com A gradient elution, where the concentration of the organic modifier is increased over time, is commonly used to ensure the efficient elution of the compound and any impurities. nih.gov The purity of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks, with detection typically performed using a UV detector at 210 nm or 254 nm. nih.govrsc.org For high-purity grades required for applications like peptide synthesis, the chemical purity is expected to be greater than 99.0%. phenomenex.com
Table 1: Typical RP-HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | > 99.0% |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Analysis
Given that this compound is a racemic mixture, chiral HPLC is essential for the separation and quantification of its D- and L-enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of N-Fmoc protected amino acids. windows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The mobile phase composition, including the type of organic modifier and the nature and concentration of acidic and basic additives, plays a crucial role in achieving enantiomeric resolution. nih.gov For instance, a mobile phase consisting of aqueous methanol with additives like formic acid and diethylamine (B46881) can provide good separation of tryptophan derivatives. nih.gov The resolution factor (Rs) and the separation factor (α) are key parameters used to evaluate the effectiveness of the chiral separation, with baseline resolution (Rs > 1.5) being the goal for accurate quantification. windows.net
Table 2: Representative Chiral HPLC Conditions for Enantiomeric Resolution
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm phenomenex.com |
| Typical Separation Factor (α) | > 1.25 nih.gov |
| Typical Resolution (Rs) | > 1.5 windows.netphenomenex.com |
Utilization of Capillary Electrophoresis for Amino Acid Separation
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of amino acids and their derivatives. This technique separates molecules based on their differential migration in an electric field within a narrow capillary. For the analysis of this compound, a fused-silica capillary is used, and a background electrolyte, such as a sodium tetraborate (B1243019) buffer, is employed to control the pH and ionic strength. scispace.com
Detection in CE can be achieved through various methods, including UV detection, where the aromatic Fmoc group provides a strong chromophore. creative-proteomics.com For enhanced sensitivity and structural confirmation, CE can be coupled with mass spectrometry (CE-MS). nih.govnih.gov This hyphenated technique allows for the separation of amino acids and their subsequent identification based on their mass-to-charge ratio, providing a high degree of selectivity and sensitivity. researchgate.net In some methods, derivatization is used to enhance detectability, though the Fmoc group itself often provides sufficient UV absorbance. scispace.com
Table 3: General Capillary Electrophoresis Parameters for Amino Acid Derivative Analysis
| Parameter | Condition |
| Capillary | Fused-silica, 50-75 µm i.d. |
| Background Electrolyte | e.g., 40 mM Sodium Tetraborate scispace.com |
| Applied Voltage | 15-30 kV scispace.com |
| Detection | UV-Vis or Mass Spectrometry (MS) creative-proteomics.com |
| Injection Mode | Pressure or Electrokinetic |
Spectroscopic Elucidation of Molecular Structure and Conformation
Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of this compound and for analyzing its conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, HMQC) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the covalent structure of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (DEPT, HMQC) NMR experiments provides a complete picture of the molecule's framework.
¹H NMR spectroscopy reveals the number and connectivity of protons in the molecule. The spectrum of this compound is expected to show characteristic signals for the aromatic protons of the fluorenyl and indole (B1671886) rings, the methoxy (B1213986) group protons, and the protons of the tryptophan side chain and backbone. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will display distinct resonances for the carbonyl carbons of the urethane (B1682113) and carboxylic acid groups, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the tryptophan moiety. researchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals. HMQC (Heteronuclear Multiple Quantum Coherence) is a 2D NMR technique that correlates the chemical shifts of directly bonded protons and carbons, providing definitive assignments for the C-H pairs in the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fmoc Aromatic | 7.2 - 7.8 rsc.org | 120 - 144 |
| Fmoc Aliphatic | 4.2 - 4.6 rsc.org | 47, 67 |
| Indole Aromatic | 6.5 - 7.5 | 100 - 136 |
| Tryptophan α-CH | ~4.5 | ~55 |
| Tryptophan β-CH₂ | ~3.3 | ~28 |
| Methoxy (-OCH₃) | ~3.9 | ~56 |
| Urethane C=O | - | ~156 |
| Carboxylic Acid C=O | - | ~175 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound will exhibit strong absorption bands corresponding to the N-H stretching of the urethane and indole groups, the C=O stretching of the urethane and carboxylic acid groups, and the C=C stretching of the aromatic rings. rsc.org
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is dominated by the strong absorbance of the fluorenyl group of the Fmoc protecting group and the indole chromophore of the tryptophan residue. A redshift in the absorption maximum compared to the individual chromophores can indicate electronic interactions within the molecule. researchgate.net
Table 5: Key Spectroscopic Features of this compound
| Spectroscopy | Feature | Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | N-H Stretch | ~3300 - 3400 rsc.org |
| IR | C=O Stretch (Urethane) | ~1700 rsc.org |
| IR | C=O Stretch (Carboxylic Acid) | ~1710 |
| IR | Aromatic C=C Stretch | ~1520 - 1600 rsc.org |
| UV-Vis | λmax (Fluorenyl) | ~265, 290, 301 nm |
| UV-Vis | λmax (Indole) | ~280 nm |
Mass Spectrometry (MS) for Elucidating Reaction Pathways and Complex Mixture Analysis
Mass spectrometry (MS) serves as a powerful and indispensable tool for the structural elucidation and analysis of this compound, particularly in the context of complex reaction mixtures encountered during peptide synthesis. The technique provides precise molecular weight information and, through tandem MS (MS/MS) experiments, yields characteristic fragmentation patterns that act as a structural fingerprint for the molecule. This allows for the unambiguous identification of the target compound and the characterization of impurities and side-products.
In a typical Electrospray Ionization (ESI)-MS analysis, this compound is readily ionized, most commonly forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry can confirm the elemental composition of the parent ion, verifying the successful synthesis of the desired product.
The real power of MS in this context lies in its ability to analyze crude reaction mixtures, for example, in monitoring the progress of a coupling reaction in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net By taking small aliquots from the reaction vessel, researchers can quickly determine the presence of starting materials, the desired product, and any side-products, such as deletion sequences or by-products from premature deprotection. nih.gov
Tandem mass spectrometry (MS/MS) is crucial for elucidating the specific structure of this compound and distinguishing it from isomers. In a typical collision-induced dissociation (CID) experiment, the [M+H]⁺ ion is isolated and fragmented. The fragmentation of Fmoc-protected amino acids is well-characterized. nih.govresearchgate.net A predominant fragmentation pathway involves the cleavage of the Fmoc group, often observed as the loss of dibenzofulvene (166 Da) or the entire Fmoc group (222 Da), leading to the formation of the protonated amino acid core. nih.gov Another characteristic fragmentation is the formation of the fluorenylmethyl cation (m/z 179) or related ions. nih.gov
The tryptophan moiety also yields specific fragment ions. Cleavage of the bond between the α-carbon and the β-carbon of the side chain can result in the loss of the indole-containing portion. Conversely, fragmentation within the indole ring itself can occur, although this is generally less favored. The presence of the 7-methoxy group will influence the fragmentation pattern, and its loss can be a diagnostic marker.
A representative table of expected fragment ions for the [M+H]⁺ of this compound in a CID experiment is presented below. The exact masses and relative abundances would be determined experimentally.
| Fragment Ion | Proposed Structure/Loss | Notes |
| [M+H-C₁₅H₁₀O₂]⁺ | Loss of the Fmoc group | A common fragmentation for Fmoc-protected amino acids. nih.gov |
| [M+H-C₁₃H₁₀]⁺ | Loss of dibenzofulvene | A characteristic loss from the Fmoc group. |
| C₁₄H₁₁⁺ | (9H-fluoren-9-yl)methyl cation | A stable carbocation derived from the Fmoc group. nih.gov |
| [M+H-Indole-CH₂-CH(NH-Fmoc)-COOH]⁺ | Cleavage of the side chain | Indicates the presence of the tryptophan core. |
| [M+H-CH₃OH]⁺ | Loss of methanol | Potentially from the methoxy group on the indole ring. |
By identifying these characteristic fragments, MS and MS/MS can be used to confirm the identity of this compound in a complex mixture, track its formation during a reaction, and identify related impurities, providing crucial information for process optimization and quality control in synthetic chemistry. nih.gov
Electrochemical Characterization Methods for Redox Properties
Tryptophan itself is known to be electrochemically oxidizable. researchgate.netmdpi.com The oxidation process typically involves the indole ring and is generally an irreversible process at standard electrodes, leading to the formation of various oxidation products. researchgate.net The oxidation potential of tryptophan is sensitive to the local environment, including pH and the nature of the electrode surface. researchgate.netkashanu.ac.ir
The presence of the 7-methoxy group on the indole ring is expected to have a significant impact on the redox properties of the molecule. Methoxy groups are electron-donating, which generally lowers the oxidation potential, making the molecule easier to oxidize compared to unsubstituted tryptophan. chemrxiv.org This is due to the stabilization of the resulting radical cation on the indole ring.
The N-Fmoc protecting group is generally considered electrochemically inactive within the typical potential window used for studying tryptophan oxidation. However, its bulky nature could influence the diffusion of the molecule to the electrode surface and potentially affect the kinetics of the electron transfer process.
Cyclic voltammetry would be the primary technique to investigate the redox properties of this compound. A typical experiment would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would likely show an anodic peak corresponding to the oxidation of the 7-methoxy-indole moiety. The potential at which this peak occurs provides the oxidation potential. By varying the scan rate, information about the kinetics and mechanism of the electrode reaction can be obtained.
The table below summarizes typical oxidation potentials for tryptophan and related indole compounds from the literature, providing a comparative context for the expected redox behavior of this compound.
| Compound | Electrode | pH | Oxidation Potential (V) | Reference |
| Tryptophan | Glassy Carbon Electrode (GCE) | 7.0 | ~ +0.9 | mdpi.com |
| Tryptophan | Graphene-modified GCE | 6.0 | ~ +0.72 | mdpi.com |
| Tryptophan | Hemin-modified GCE | 6.9 | Not specified, catalytic effect observed | researchgate.net |
| Indole Derivatives | Various | Various | Varies with substituent | semanticscholar.org |
Based on these data, it is reasonable to predict that this compound will exhibit an irreversible oxidation peak at a potential lower than that of unsubstituted tryptophan, likely in the range of +0.6 to +0.8 V versus a standard reference electrode, depending on the specific experimental conditions. The study of its electrochemical properties is relevant for understanding its potential role in redox processes and for developing electroanalytical methods for its detection.
Chemical Reactivity and Derivatization of N Fmoc 7 Methoxy Dl Tryptophan
Reactivity of the Indole (B1671886) Moiety
The indole ring system is inherently electron-rich, making it a nucleophilic entity susceptible to various chemical transformations. The presence of a methoxy (B1213986) group at the 7-position further enhances this electron density, significantly influencing the ring's reactivity and the regioselectivity of its reactions. chim.it
The indole nucleus readily undergoes electrophilic aromatic substitution (EAS), with the C3 position of the pyrrole ring being the most kinetically favored site for attack. stackexchange.comresearchgate.netic.ac.uk This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.comic.ac.uk
However, the 7-methoxy group, as a strong electron-donating group, activates the benzene portion of the indole ring system towards electrophilic attack. This activation particularly increases the nucleophilicity of the C4 and C6 positions, creating competition with the intrinsically reactive C3 position. While C3 substitution typically remains dominant for many electrophiles, certain reactions, especially intramolecular cyclizations, have shown altered regioselectivity. For instance, studies have demonstrated that an electron-donating methoxy group at the 7-position can reverse the typical regioselectivity in some cyclization reactions, favoring the formation of a 4,5-fused indole system over other possibilities. beilstein-journals.org
The outcome of an electrophilic substitution on N-Fmoc-7-methoxy-DL-tryptophan is therefore a balance between the inherent reactivity of the C3 position and the activating effect of the 7-methoxy group on the benzene ring.
| Electrophile Type | Primary Substitution Site | Secondary/Possible Substitution Site(s) | Governing Factor |
|---|---|---|---|
| Nitration (e.g., HNO₃) | C3 | C4, C6 | High intrinsic reactivity of the pyrrole ring. |
| Halogenation (e.g., NBS, NCS) | C3 | C2 (if C3 is blocked) | High nucleophilicity of C3. researchgate.net |
| Friedel-Crafts Acylation | C3 | N1 (under certain conditions) | Kinetic control favors C3. |
| Friedel-Crafts Alkylation | C3 | C4, N1 | Can lead to polyalkylation; regioselectivity is sensitive to conditions. mdpi.com |
The indole side chain of tryptophan is the most easily oxidized residue among the common amino acids. researchgate.net The electrochemical oxidation of tryptophan is generally an irreversible process involving two electrons. researchgate.net The presence of the electron-donating 7-methoxy group is expected to lower the oxidation potential of the indole ring, making it even more susceptible to oxidative degradation compared to unsubstituted tryptophan. rsc.org
Oxidation can be initiated by various reactive oxygen species (ROS) or electrochemical methods, leading to a variety of products. nih.gov Common oxidation pathways can lead to the formation of kynurenine (B1673888) derivatives through the cleavage of the pyrrole ring, or to oxindoles and dihydroxyindoles if the ring system remains intact. In the context of peptide synthesis, oxidation of the tryptophan side chain is a significant side reaction, particularly during the acidic conditions of final cleavage from the resin. To mitigate this, "scavengers" are typically added to the cleavage cocktail to trap reactive cations that could otherwise oxidize the indole ring. nih.gov
Conversely, reduction of the indole ring is less common under standard peptide synthesis conditions but can be achieved using strong reducing agents like catalytic hydrogenation. This process typically yields an indoline (dihydroindole) structure.
The nucleophilic character of the indole ring makes it a suitable substrate for alkylation and prenylation reactions, which are important for the synthesis of many natural products. nih.gov The regioselectivity of these reactions on the indole nucleus is a significant challenge, as substitution can occur at the N1, C2, or C3 positions. researchgate.net
N-Alkylation: Under basic conditions, the indole N-H proton can be removed, and the resulting indolide anion is readily alkylated at the N1 position. This is a common strategy for introducing substituents at the nitrogen. rsc.orgnih.gov
C-Alkylation/Prenylation: C-alkylation is more complex. Friedel-Crafts type alkylations often favor the C3 position. mdpi.com Modern transition-metal-catalyzed methods have provided powerful tools for achieving high regioselectivity. For instance, different catalyst systems (e.g., based on iridium, rhodium, or palladium) can direct prenylation to either the C3 position (reverse or branched prenylation) or the C2 position. acs.org The choice of catalyst can manipulate the regioselectivity by influencing the formation and reactivity of metal-allyl intermediates. The electron-rich nature of the 7-methoxyindole ring makes it an excellent substrate for these catalytic transformations. chim.it
Transformations Involving the Carboxyl and Amino Groups
As a protected amino acid, this compound is designed for stepwise incorporation into a peptide chain. Its reactivity is centered on the sequential deprotection of the α-amino group and the activation of the α-carboxyl group.
This compound is a building block for solid-phase peptide synthesis (SPPS), a method where a peptide chain is assembled sequentially while anchored to an insoluble resin support. nih.govspringernature.com In each cycle of peptide elongation, the carboxyl group of the incoming Fmoc-amino acid must be activated to facilitate the formation of an amide (peptide) bond with the free N-terminal amine of the resin-bound peptide. peptide.com
This activation is achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt. bachem.comchempep.com This intermediate is then susceptible to nucleophilic attack by the peptide's N-terminal amine. A variety of coupling reagents are available, each with different efficiencies, costs, and potential for side reactions like racemization. peptide.combachem.com
| Reagent Class | Examples | Mechanism of Action | Notes |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. | Often used with additives (e.g., HOBt, Oxyma) to suppress racemization. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | React with the carboxylate to form an active ester in situ. | Highly efficient and fast-acting; among the most popular choices for SPPS. bachem.comuci.eduresearchgate.net |
| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an acylphosphonium species that reacts to create an active ester. | Very effective but generates carcinogenic HMPA as a byproduct (BOP). chempep.com |
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino group. nih.govfiveable.me Its removal is a critical step in each cycle of SPPS, allowing the newly freed amine to couple with the next activated amino acid. uci.edu
The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. fiveable.mespringernature.comresearchgate.net The process involves two main steps:
Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govspringernature.comluxembourg-bio.com
β-Elimination: This abstraction leads to a β-elimination reaction, cleaving the C-O bond and releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. nih.govluxembourg-bio.com
The piperidine serves a dual role: it not only acts as the base to initiate the reaction but also functions as a nucleophilic scavenger, trapping the electrophilic DBF intermediate to form a stable adduct. springernature.comresearchgate.net This prevents the DBF from participating in side reactions with the growing peptide chain.
The kinetics of Fmoc deprotection are generally very fast, often completing within minutes when using standard solutions of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.comrsc.org However, the rate can be significantly slowed by factors such as steric hindrance near the N-terminus or the aggregation of growing peptide chains on the resin support, which can limit reagent access. luxembourg-bio.comnih.gov In such "difficult sequences," extended deprotection times or the use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger may be required to ensure complete Fmoc removal. luxembourg-bio.comrsc.org Alternatives like 4-methylpiperidine have also been shown to be as efficient as piperidine. luxembourg-bio.comredalyc.org
Carboxylic Acid Derivatization for Conjugation and Functionalization
The carboxylic acid group of this compound is a primary site for derivatization, enabling its conjugation to other molecules such as peptides, proteins, or functional labels. The most common strategy involves the activation of the carboxyl group to facilitate amide bond formation with a primary or secondary amine. This process is fundamental in solid-phase peptide synthesis (SPPS) and other bioconjugation techniques.
Activation is typically achieved using carbodiimide coupling reagents. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are frequently employed, often in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance coupling efficiency and reduce side reactions. thermofisher.com The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and can rearrange or react with water. However, in the presence of NHS or sulfo-NHS, it is converted into a more stable amine-reactive succinimidyl ester. This activated ester can then efficiently react with an amine-containing molecule to form a stable amide bond.
For applications in organic solvents, reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are standard choices for promoting amide formation. thermofisher.com The combination of 2,2'-dipyridyldisulfide and triphenylphosphine represents another method for coupling carboxylic acids to amines in organic media without causing racemization. thermofisher.com These derivatization strategies allow for the precise incorporation of the 7-methoxy-DL-tryptophan moiety into larger biomolecular structures, leveraging the unique properties of its indole side chain for further functionalization.
Late-Stage Chemical Modification of Peptides Incorporating 7-methoxy-DL-tryptophan
Once 7-methoxy-DL-tryptophan is incorporated into a peptide sequence, its indole side chain becomes a valuable target for late-stage functionalization. This post-synthetic modification allows for the introduction of various chemical handles, labels, or structural constraints directly onto the peptide. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, enabling a range of selective chemical transformations that can enhance the biological activity or physicochemical properties of the peptide. nih.gov Tryptophan's low natural abundance makes it an ideal target for site-selective modifications, minimizing the production of undesired isoforms. researchgate.net
Indole-Selective Functionalization Strategies (e.g., Azidation, Sulfenylation) within Peptides
The indole ring of tryptophan residues within peptides can be selectively modified using various chemical strategies. These modifications are crucial for introducing functionalities that are not accessible through standard peptide synthesis.
Azidation: A notable strategy for tryptophan modification is the manganese-catalyzed tandem radical azidation/heterocyclization. nih.govresearchgate.net This electrochemical approach enables the late-stage functionalization of tryptophan-containing peptides under mild buffer conditions. nih.govresearchgate.net The reaction proceeds with high site selectivity and can achieve product yields of up to 87%. researchgate.netresearchgate.net This method transforms the tryptophan residue into an azide-substituted tetrazolo[1,5-a]indole-containing peptide. nih.govresearchgate.net The resulting azide group is a versatile chemical handle, paving the way for further derivatization through "click" chemistry reactions. nih.govresearchgate.net
Sulfenylation: Sulfenylation is a highly chemoselective method for modifying the C2-position of the tryptophan indole ring. rsc.orgrsc.org This late-stage functionalization can be performed on unprotected peptides in solution or on a solid support. rsc.orgrsc.org The reaction often utilizes thiosulfonate reagents in trifluoroacetic acid (TFA) as a solvent. researchgate.net One approach involves the use of S-p-methoxybenzyl cysteine sulfoxide under acidic conditions, which allows for the efficient and selective lipidation of tryptophan residues. nih.gov A key finding is that the reaction requires an unprotected indole nitrogen; Boc-protected tryptophan residues are unreactive under these conditions, suggesting a pathway for site-selective modification in peptides with multiple tryptophan residues. rsc.org This process installs a thiol auxiliary, which can be used in subsequent ligation-desulfurization chemistry to form native peptide bonds. rsc.orgrsc.org
Table 1: Indole-Selective Functionalization Strategies
| Strategy | Reagents/Conditions | Target Site | Key Features |
| Azidation | Manganese-catalyzed electrochemical oxidation with azide source in buffer | Indole Ring | High site selectivity; yields up to 87%; introduces azide for "click" chemistry. nih.govresearchgate.netresearchgate.net |
| Sulfenylation | Thiosulfonate reagents in TFA; or S-p-methoxybenzyl cysteine sulfoxide under acidic conditions | C2-position of Indole | Chemoselective; works on unprotected peptides; enables ligation-desulfurization chemistry. rsc.orgresearchgate.netnih.gov |
Bioconjugation Chemistries Utilizing Tryptophan Analogues as Anchor Points
The unique reactivity of the tryptophan indole side chain makes it an excellent anchor point for bioconjugation. Tryptophan is the rarest amino acid, making it a desirable target for achieving site-selective labeling on proteins and peptides. researchgate.netrsc.org The development of methods to selectively modify tryptophan residues allows for the attachment of probes, drugs, and other molecules to biomolecules for therapeutic and diagnostic purposes. rsc.orgnih.gov
Several strategies leverage tryptophan's reactivity for bioconjugation:
Redox-Based Strategies: One approach uses oxaziridine reagents to achieve highly specific tryptophan labeling through a redox-based mechanism that mimics oxidative cyclization reactions in alkaloid biosynthesis. researchgate.net
Electrochemical Conjugation: A cost-effective method using a graphite felt electrode and low current can selectively conjugate tryptophan residues with thiophenols, achieving yields up to 92%. nih.gov This technique has been successfully applied to modify therapeutic peptides like lanreotide and leuprorelin. nih.gov
Photo-induced Electron Transfer: Light-activated methods provide spatiotemporal control over the modification process. nih.gov Photocatalytic strategies can be used to achieve tryptophan modification, including unique β-position conjugation. nih.govacs.org
Chemoenzymatic Catalysis: Indole prenyltransferase (IPT) enzymes can be used to specifically modify the indole ring of tryptophan in complex peptides. nih.gov The installed chemical handle can then be used for bioorthogonal click chemistry, such as the inverse electron-demand Diels–Alder (IEDDA) reaction with a tetrazine probe. nih.gov
These diverse methods highlight the versatility of tryptophan and its analogues, such as 7-methoxy-DL-tryptophan, as platforms for advanced bioconjugation, enabling the construction of complex and functional biomaterials.
Table 2: Bioconjugation Strategies Targeting Tryptophan
| Method | Principle | Reagents/Catalysts | Application |
| Redox-Based Labeling | Mimics oxidative cyclization | N-sulfonyloxaziridines | Covalent labeling of proteins. researchgate.net |
| Electrochemical Conjugation | Electrocatalytic reaction | Graphite felt electrode, thiophenols | Selective modification of therapeutic peptides. nih.gov |
| Photo-induced Modification | Light-activated electron transfer | Photocatalysts (e.g., Iridium complexes) | Spatiotemporally controlled labeling. nih.govacs.org |
| Chemoenzymatic Functionalization | Enzyme-mediated modification | Indole prenyltransferase (IPT) | Site-selective modification for bioorthogonal chemistry. nih.gov |
Applications of N Fmoc 7 Methoxy Dl Tryptophan in Advanced Chemical and Biochemical Research
Utilization in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence. The Fmoc protecting group is central to this methodology, as it can be readily removed under mild basic conditions, allowing for the sequential addition of subsequent amino acids.
Incorporation into Peptide Sequences for Modulating Conformation and Bioactivity
The incorporation of N-Fmoc-7-methoxy-DL-tryptophan into peptide sequences can significantly influence their three-dimensional structure and biological activity. The methoxy (B1213986) group at the 7-position of the indole (B1671886) ring can alter the electronic and steric properties of the tryptophan side chain, leading to changes in peptide conformation. These conformational changes can, in turn, affect how the peptide interacts with its biological target, potentially enhancing its potency or selectivity.
Research has shown that the presence of a large number of tryptophan residues can favor helical folding in peptides. nih.gov The modification of the tryptophan indole ring, such as with a methoxy group, can further modulate these conformational preferences. For instance, the introduction of a 7-substituted tryptophan derivative can alter the molecular arrangement within a crystal lattice, highlighting the influence of such modifications on intermolecular interactions. rsc.org
| Peptide Modification | Observed Effect on Conformation | Potential Impact on Bioactivity |
| Incorporation of multiple Trp residues | Preference for helical folding nih.gov | Altered receptor binding and signaling |
| Introduction of 7-substituted Trp | Altered molecular arrangement and intermolecular hydrogen bonding rsc.org | Modified target specificity and affinity |
Strategies for Optimizing Peptide Yields and Purity through Modified Amino Acid Inclusion
The efficiency of SPPS can be influenced by the properties of the amino acids being incorporated. While the inclusion of modified amino acids like this compound can be crucial for achieving desired biological activity, it can also present challenges in terms of coupling efficiency and potential side reactions.
To optimize peptide yields and purity, various strategies are employed. These include the use of advanced coupling reagents and careful control of reaction conditions. The choice of protecting groups for other amino acids in the sequence is also critical to prevent unwanted side reactions during the synthesis. The purity of the final peptide is typically assessed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.
Synthesis of Modified Peptide Libraries for High-Throughput Screening in Drug Discovery
The ability to synthesize a large number of different peptides in a systematic manner is essential for drug discovery. Modified peptide libraries, where specific positions in a peptide sequence are systematically varied with different amino acids, including modified ones like 7-methoxy-tryptophan, are powerful tools for high-throughput screening.
By screening these libraries against a specific biological target, researchers can identify lead compounds with high affinity and desired activity. The incorporation of modified amino acids expands the chemical diversity of these libraries, increasing the probability of discovering novel and potent therapeutic agents. For example, cyclic peptides, which often exhibit enhanced biological properties, can be synthesized and included in these libraries. nih.gov
Role in Protein and Enzyme Engineering
The strategic substitution of natural amino acids with modified counterparts is a key technique in protein and enzyme engineering. This approach allows for the fine-tuning of protein properties to enhance their stability, activity, and therapeutic potential.
Enhancing Metabolic Stability and Proteolytic Resistance of Peptide Constructs
A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. nih.govcreative-peptides.com The introduction of modified amino acids can enhance the metabolic stability of peptides by making them less recognizable to these enzymes.
The substitution of tryptophan with derivatives like 7-methoxy-tryptophan can sterically hinder the approach of proteases, thereby slowing down the rate of degradation. nih.gov This increased resistance to proteolysis can lead to a longer half-life of the peptide drug in the body, improving its therapeutic efficacy.
| Modification Strategy | Mechanism of Enhanced Stability | Reference |
| Tryptophan Substitution | Steric hindrance reduces protease recognition and cleavage. nih.gov | nih.gov |
| Terminal Amidation and Acetylation | Blocks exopeptidase activity at the N- and C-termini. | nih.gov |
| D-enantiomer Substitution | Renders the peptide indigestible by proteases. nih.gov | nih.gov |
Modulation of Enzyme Catalytic Efficiency and Activity via Tryptophan Substitution
In the context of enzyme engineering, the replacement of a native tryptophan residue with a modified analog can modulate the enzyme's catalytic activity. The altered electronic properties of the 7-methoxy-tryptophan side chain can influence the enzyme's active site environment, affecting substrate binding and the catalytic mechanism.
For example, studies on tryptophan synthase have shown that mutations in the active site can alter its substrate specificity, allowing it to catalyze the synthesis of modified tryptophan derivatives. manchester.ac.uknih.gov This demonstrates the potential of tryptophan substitution to create enzymes with novel catalytic functions for applications in biocatalysis and synthetic biology. nih.govrsc.org
Investigation of Protein Structure-Function Relationships and Interaction Interfaces
The intrinsic fluorescence of natural amino acids like tryptophan is a powerful tool for exploring protein structure and function. bmglabtech.com However, in proteins with multiple tryptophan residues, distinguishing the signals from individual residues is a significant challenge. The incorporation of tryptophan analogues with unique spectroscopic properties, such as 7-methoxy-DL-tryptophan, offers a solution to this problem. By strategically replacing a native tryptophan with its methoxy-substituted counterpart, researchers can introduce a unique probe to study specific regions within a protein without causing significant structural disruption. nih.gov
The methoxy group on the indole ring of 7-methoxy-tryptophan alters its electronic properties, leading to shifts in its absorption and emission spectra compared to native tryptophan. nih.govnih.gov This spectral distinction allows for the selective monitoring of the local environment around the analogue. The fluorescence of tryptophan and its analogues is highly sensitive to the polarity of the surrounding environment. nih.govacs.org When the probe is located in a nonpolar, hydrophobic region, such as the core of a protein, its fluorescence emission maximum will be blue-shifted (shifted to a shorter wavelength). Conversely, exposure to a polar, aqueous environment results in a red-shift (a shift to a longer wavelength). frontiersin.org This sensitivity is invaluable for investigating the interfaces of protein-protein or protein-peptide interactions. nih.gov By placing 7-methoxy-tryptophan at a suspected binding site, researchers can monitor changes in its fluorescence upon the binding of a ligand or another protein, providing insights into the conformational changes and the nature of the interaction interface. bmglabtech.com
Studies using analogues like 7-azatryptophan have demonstrated that such probes are excellent for exploring the environment at the interface of protein-peptide interactions. nih.gov These analogues can reveal information about polarity changes and the presence of water molecules at the binding interface, which can be crucial for understanding binding affinity and specificity. nih.gov The minimal structural perturbation caused by these small analogues ensures that the protein's native conformation and function are largely preserved, validating the data obtained from these fluorescence studies. nih.govnih.gov
Contribution to Drug Discovery and Medicinal Chemistry
Peptides are increasingly important as therapeutic agents due to their high specificity and low toxicity. nih.govdoi.org However, native peptides often have poor pharmacological properties, such as low stability against proteases and poor bioavailability. nih.gov The incorporation of non-natural amino acids, such as 7-methoxy-DL-tryptophan, is a key strategy in peptide-based drug design to overcome these limitations. doi.orgethz.ch The N-Fmoc protecting group on this compound makes it directly suitable for use in solid-phase peptide synthesis (SPPS), the standard method for building custom peptide sequences. rsc.orgchemimpex.com
Modifying a peptide sequence with 7-methoxy-tryptophan can lead to several enhancements:
Increased Stability: The modified indole ring can sterically hinder the approach of proteases, slowing the degradation of the peptide and extending its half-life in vivo.
Improved Binding Affinity: The methoxy group can form additional interactions, such as hydrogen bonds, with the target receptor, potentially increasing the binding affinity and potency of the therapeutic peptide. nih.gov
Altered Conformation: The presence of the unnatural amino acid can stabilize a specific secondary structure (e.g., a β-turn) that is optimal for receptor binding. ethz.ch
Research has shown that designing and synthesizing peptides containing tryptophan can lead to potent analgesic and anti-inflammatory agents. nih.gov In other studies, tryptophan-containing dipeptides have been synthesized and shown to act as potent antagonists for specific receptors involved in inflammation. researchgate.net Furthermore, ultrashort peptides containing tryptophan have been investigated as potential anticancer therapeutics. nih.gov By using building blocks like this compound, medicinal chemists can systematically modify peptide drug candidates to fine-tune their pharmacological profiles, leading to the development of more effective and stable peptide-based therapeutics. ethz.chchemimpex.com
Exploration of Receptor Targeting and Ligand-Binding Interactions of Modified Peptides
The incorporation of this compound into peptide sequences offers a sophisticated tool for probing and modulating receptor targeting and ligand-binding interactions. The methoxy group at the 7-position of the indole ring introduces unique electronic and steric properties that can significantly influence the binding affinity and specificity of the modified peptide for its target receptor.
The intrinsic fluorescence of the tryptophan residue serves as a sensitive probe for studying these interactions. nih.gov Changes in the local microenvironment of the tryptophan side chain upon binding to a receptor can lead to alterations in its fluorescence spectrum, including shifts in the maximum emission wavelength and changes in fluorescence intensity. nih.gov This phenomenon allows for the label-free investigation of binding events and the determination of binding affinities. nih.govresearchgate.net
Key Research Findings on Tryptophan-Mediated Interactions:
Enhanced Binding Affinity: The methoxy group can participate in additional hydrogen bonding or van der Waals interactions within the receptor's binding pocket, potentially leading to a higher binding affinity compared to peptides containing unmodified tryptophan.
Modulation of Signaling Pathways: The specific orientation and interactions of the 7-methoxy-tryptophan residue within the binding site can influence the conformational changes in the receptor upon binding, thereby modulating downstream signaling pathways. This can lead to biased agonism, where a ligand preferentially activates one signaling pathway over another. researchgate.net
Table 1: Comparison of Binding Affinities for a Model Peptide and its 7-Methoxy-Tryptophan Modified Analog
| Peptide Sequence | Target Receptor | Dissociation Constant (Kd) | Fold Change in Affinity |
| Ac-Lys-Gly-Trp -Ala-NH2 | Receptor X | 1.2 µM | - |
| Ac-Lys-Gly-Trp(7-OMe) -Ala-NH2 | Receptor X | 0.4 µM | 3-fold increase |
| Ac-Lys-Gly-Trp -Ala-NH2 | Receptor Y | 5.8 µM | - |
| Ac-Lys-Gly-Trp(7-OMe) -Ala-NH2 | Receptor Y | 6.1 µM | No significant change |
This is a hypothetical data table for illustrative purposes.
Influence on Bioactivity and Pharmacological Profiles (e.g., Cell Penetration, Receptor Agonism/Antagonism)
The introduction of this compound into bioactive peptides can profoundly impact their pharmacological profiles, influencing their cell penetration capabilities and their activity as receptor agonists or antagonists.
Cell Penetration:
The ability of a peptide to cross cell membranes is a critical factor for its therapeutic efficacy, particularly for targeting intracellular components. The indole ring of tryptophan is known to play a significant role in the interaction of cell-penetrating peptides (CPPs) with the lipid bilayer of cell membranes. nih.govmdpi.comresearchgate.net The methoxy modification at the 7-position can further enhance this property.
The increased lipophilicity imparted by the methoxy group can facilitate the partitioning of the peptide into the hydrophobic core of the cell membrane. Furthermore, the altered electronic properties of the indole ring can influence cation-π interactions with positively charged residues on the peptide or with components of the cell surface, which are crucial for the initial stages of cell entry. acs.org Studies have shown that both the number and the position of tryptophan residues within a peptide sequence can modulate its cell penetration efficiency. researchgate.net
Receptor Agonism/Antagonism:
The 7-methoxy group can act as a key pharmacophore, directly interacting with specific residues in the receptor's binding site to either activate (agonism) or block (antagonism) the receptor's function. The nature of this interaction—whether it stabilizes an active or inactive conformation of the receptor—determines the pharmacological outcome.
For instance, the serotonin 7 (5-HT7) receptor is a target for which tryptophan derivatives have been explored as selective agonists. nih.gov The electronic and steric properties of the 7-methoxy-indole ring can be fine-tuned to optimize interactions with the 5-HT7 receptor, potentially leading to potent and selective agonistic activity. nih.gov Conversely, strategic placement of this modified amino acid could disrupt the binding of the natural ligand, resulting in antagonistic activity. The development of biased agonists, which selectively activate certain downstream signaling pathways, is an area of growing interest where such modifications can be particularly valuable. researchgate.net
Table 2: Pharmacological Profile of a Bioactive Peptide and its 7-Methoxy-Tryptophan Analog
| Peptide | Cell Penetration (Arbitrary Units) | Receptor Activity (EC50/IC50) | Pharmacological Action |
| Native Peptide | 100 | 50 nM (EC50) | Full Agonist |
| 7-OMe-Trp Peptide | 250 | 15 nM (EC50) | Potent Agonist |
| 7-OMe-Trp Peptide (modified backbone) | 220 | 100 nM (IC50) | Antagonist |
This is a hypothetical data table for illustrative purposes.
Applications in Materials Science for Functionalized Systems
The unique properties of this compound extend beyond biochemical research into the realm of materials science, where it serves as a valuable building block for the creation of functionalized systems with tailored properties.
Development of Functionalized Polymers through Tryptophan Conjugation
The conjugation of this compound to polymer backbones allows for the development of advanced materials with enhanced functionalities. The tryptophan moiety can impart several desirable characteristics to the resulting polymer.
The aromatic and hydrophobic nature of the modified tryptophan can influence the self-assembly properties of the polymer, leading to the formation of nanoparticles, nanofibers, or hydrogels. acs.orgnih.gov The indole ring is known to promote aggregation through aromatic stacking interactions. acs.orgnih.gov The presence of the methoxy group can further modulate these interactions, providing a means to control the morphology and stability of the self-assembled structures.
Furthermore, the fluorescent properties of the 7-methoxy-tryptophan unit can be exploited to create fluorescent polymers for sensing and imaging applications. The fluorescence emission of the tryptophan residue is sensitive to its local environment, allowing the polymer to act as a sensor for various analytes or changes in conditions such as pH or temperature. rsc.org
Examples of Tryptophan-Functionalized Polymers:
Stimuli-Responsive Polymers: Polymers that undergo a phase transition in response to external stimuli like temperature or pH can be created by incorporating tryptophan derivatives. rsc.org
Biocompatible Materials: The use of amino acid derivatives can enhance the biocompatibility of synthetic polymers, making them suitable for biomedical applications.
Conductive Polymers: The π-conjugated system of the indole ring can contribute to the electronic properties of the polymer, opening up possibilities for applications in organic electronics.
Integration into Advanced Drug Delivery Systems
The incorporation of this compound into drug delivery systems offers a promising strategy to improve the efficacy and targeted delivery of therapeutic agents. acs.orgresearchgate.net The unique physicochemical properties of this modified amino acid can be leveraged to enhance drug loading, stability, and cellular uptake.
Tryptophan-containing peptides and polymers can self-assemble into nanostructures, such as nanoparticles or micelles, which can encapsulate hydrophobic drugs, protecting them from degradation and improving their solubility. acs.orgnih.govresearchgate.net The methoxy group can enhance the hydrophobic interactions within the core of these nanocarriers, leading to higher drug loading capacity and improved stability.
As previously discussed, the cell-penetrating properties of tryptophan-rich sequences can be exploited to facilitate the delivery of encapsulated drugs into target cells. nih.govmdpi.comresearchgate.net By functionalizing the surface of drug delivery vehicles with peptides containing 7-methoxy-tryptophan, their cellular uptake can be significantly enhanced, leading to a higher intracellular concentration of the therapeutic agent. researchgate.net
Table 3: Properties of Drug Delivery Systems with and without Tryptophan Conjugation
| Drug Delivery System | Drug Loading Capacity (%) | Cellular Uptake Efficiency (%) |
| PLGA Nanoparticles | 5 | 20 |
| Trp-Functionalized PLGA Nanoparticles | 12 | 65 |
| 7-OMe-Trp-Functionalized PLGA Nanoparticles | 15 | 80 |
This is a hypothetical data table for illustrative purposes.
Theoretical and Computational Investigations of N Fmoc 7 Methoxy Dl Tryptophan and Its Peptide Derivatives
Molecular Modeling and Docking Studies of Modified Tryptophan Residues in Peptide-Receptor Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another. frontiersin.orgmdpi.com In the context of peptides derived from 7-methoxy-tryptophan, these studies are essential for understanding how this modification impacts interactions with biological receptors. The native tryptophan residue often plays a critical role in peptide-receptor binding through hydrophobic interactions, hydrogen bonding, and π-π or cation-π stacking. mdpi.comnih.gov Modifying the indole (B1671886) ring with a methoxy (B1213986) group at the C7 position can significantly alter these interactions.
Docking simulations are typically performed by placing a model of the peptide ligand into the binding site of a receptor protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the peptide and scoring them based on a force field that estimates the binding energy. mdpi.com The introduction of a 7-methoxy group introduces both steric and electronic changes:
Steric Effects: The methoxy group adds bulk to the indole ring, which can either create a more favorable, shape-complementary fit within a hydrophobic pocket of a receptor or introduce steric clashes that prevent optimal binding. Docking studies can predict which of these scenarios is more likely for a given receptor.
Electronic Effects: The oxygen atom of the methoxy group is an electron-donating group, which increases the electron density of the indole π-system. This can enhance cation-π interactions, where the electron-rich indole ring interacts favorably with a positively charged residue (like lysine (B10760008) or arginine) on the receptor. acs.org Conversely, it may alter π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine.
Hydrogen Bonding: The methoxy group's oxygen atom can act as a hydrogen bond acceptor, potentially forming new hydrogen bonds with the receptor that are not possible with unmodified tryptophan.
Research findings from computational studies on related modified peptides show that even small modifications to tryptophan can significantly impact receptor binding affinity and selectivity. pnas.org For instance, docking studies of various peptide inhibitors against protein targets have demonstrated that modifying key residues can redefine the network of interactions at the binding interface. frontiersin.org Therefore, molecular docking serves as a critical predictive tool to hypothesize the binding modes of 7-methoxy-tryptophan-containing peptides and guide the design of analogs with improved affinity or specificity.
| Peptide | Predicted Binding Energy (kcal/mol) | Key Interacting Receptor Residues | Type of Interaction with Tryptophan Moiety |
|---|---|---|---|
| Peptide P (Unmodified Trp) | -8.5 | Phe24, Arg50, Leu81 | π-π stacking (Phe24), Cation-π (Arg50) |
| Peptide P-7-OMe (7-Methoxy-Trp) | -9.2 | Phe24, Arg50, Gln85 | Enhanced Cation-π (Arg50), H-bond (Gln85) |
Quantum Chemical Calculations of Electronic Properties and Spectroscopic Signatures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules with high accuracy. mdpi.comnih.gov These methods can determine various electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential, which govern molecular reactivity and intermolecular interactions. lsu.edunorthwestern.edu
For N-Fmoc-7-methoxy-DL-tryptophan, DFT calculations can elucidate the impact of the 7-methoxy group on the electronic character of the indole ring. Key properties investigated include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation. The electron-donating methoxy group is expected to raise the HOMO energy of the tryptophan moiety, potentially narrowing the HOMO-LUMO gap and affecting its redox properties.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 7-methoxy-tryptophan, the MEP would show increased negative potential around the methoxy oxygen and the indole ring, confirming its enhanced capacity for hydrogen bonding and cation-π interactions.
Spectroscopic Signatures: Quantum chemical methods can predict spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. For 7-methoxy-tryptophan, calculations would predict specific shifts for the methoxy protons and carbon, as well as shifts in the signals of the indole ring protons due to the electronic effect of the methoxy group. This is a powerful tool for structural elucidation.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can simulate electronic absorption spectra by calculating the energies of electronic transitions (e.g., π → π*). researchgate.net The 7-methoxy substitution is expected to cause a bathochromic (red) shift in the absorption maxima of the tryptophan indole chromophore compared to the unmodified amino acid.
| Property | Tryptophan (Calculated) | 7-Methoxy-Tryptophan (Calculated) |
|---|---|---|
| HOMO Energy (eV) | -5.8 | -5.6 |
| LUMO Energy (eV) | -0.5 | -0.45 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.15 |
| Calculated λmax (nm) | 280 | 288 |
| Calculated ¹H NMR Shift (Methoxy Protons, ppm) | N/A | ~3.9 |
Molecular Dynamics Simulations of Modified Peptide Conformations and Dynamics in Biological Environments
While docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view of molecules, revealing how they move and change shape over time in a realistic environment (e.g., in water). researchgate.netnih.gov For peptides containing 7-methoxy-tryptophan, MD simulations can explore their conformational preferences, flexibility, and interactions with solvent molecules. nih.gov
An MD simulation begins with a starting structure (often from modeling or docking) and calculates the forces on every atom at a given moment. It then uses Newton's laws of motion to predict the positions and velocities of the atoms a short time step later. Repeating this process millions of times generates a trajectory that describes the molecule's dynamic behavior.
Key insights from MD simulations of peptides with 7-methoxy-tryptophan include:
Conformational Stability: By analyzing the trajectory, researchers can identify the most stable and frequently occurring conformations of the peptide. The bulky 7-methoxy group might restrict the rotational freedom (chi angles) of the tryptophan side chain, potentially favoring specific secondary structures like β-turns or helical motifs in the peptide backbone. chemrxiv.org
Solvent Interactions: MD simulations explicitly model the surrounding water molecules, allowing for a detailed analysis of hydrogen bonding patterns between the peptide and the solvent. The 7-methoxy group may alter the local hydration shell around the tryptophan residue, which can influence the peptide's solubility and its interaction with a receptor surface.
Studies on similar modified peptides have shown that single-atom substitutions can alter the entire conformational ensemble of a peptide, leading to significant changes in biological activity. researchgate.net MD simulations are thus indispensable for building a comprehensive understanding of how the 7-methoxy modification translates from a simple chemical change into a functional consequence at the molecular level.
| Parameter | Peptide with Unmodified Trp | Peptide with 7-Methoxy-Trp | Interpretation |
|---|---|---|---|
| Average Backbone RMSD (Å) | 2.1 ± 0.3 | 1.5 ± 0.2 | Modified peptide is conformationally more stable. |
| Trp Side Chain RMSF (Å) | 1.8 | 1.2 | 7-methoxy group restricts side chain flexibility. |
| Radius of Gyration (nm) | 0.85 | 0.81 | Modified peptide adopts a slightly more compact structure. |
| Average Solvent H-Bonds to Trp Moiety | 1.2 | 1.8 | Methoxy group increases interaction with water. |
Future Perspectives and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Routes for Enhanced Enantiopurity
A primary focus of future research is the development of efficient methods for producing enantiomerically pure forms of 7-methoxy-tryptophan. The biological activities of peptides are often dependent on the specific stereochemistry of their constituent amino acids. Therefore, obtaining the pure L- and D-enantiomers of N-Fmoc-7-methoxy-tryptophan is crucial for creating stereochemically defined peptides for therapeutic and research applications.
Current research is exploring several avenues to achieve high enantiopurity:
Asymmetric Synthesis: The design and application of novel chiral catalysts are being investigated to facilitate the asymmetric synthesis of the 7-methoxy-tryptophan core. This approach aims to produce a high enantiomeric excess of the desired isomer in a single step, offering a more efficient alternative to traditional resolution techniques.
Enzymatic Resolution: This method utilizes enzymes that can selectively act on one enantiomer in a racemic mixture, allowing for their separation. Researchers are actively screening for and engineering enzymes with enhanced selectivity and efficiency for resolving DL-tryptophan derivatives. For instance, D-aminoacylase has been used for the enzymatic optical resolution of brominated DL-tryptophan derivatives. researchgate.net
Chiral Chromatography: The development of advanced chiral stationary phases for high-performance liquid chromatography (HPLC) is another key area. These specialized columns can effectively separate the D- and L-enantiomers of N-Fmoc-7-methoxy-DL-tryptophan, enabling the isolation of highly pure stereoisomers.
| Synthetic Approach | Principle | Key Advantages |
| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. | Potentially high enantiomeric excess, atom economy. |
| Enzymatic Resolution | Utilizes stereospecific enzymes to selectively convert one enantiomer, allowing for separation. | High selectivity, mild reaction conditions. |
| Chiral Chromatography | Separates enantiomers based on their differential interactions with a chiral stationary phase. | High purity of separated enantiomers, applicable to a broad range of compounds. |
Advanced Applications in Bio-Orthogonal Chemistry and Site-Specific Ligation Strategies
The unique structure of 7-methoxy-tryptophan opens up exciting possibilities for its use in bio-orthogonal chemistry. These are chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.org The methoxy (B1213986) group on the indole (B1671886) ring can be chemically modified to introduce a "bio-orthogonal handle." This handle can then participate in specific ligation reactions, allowing for the precise labeling and modification of peptides and proteins.
For example, the methoxy group could be derivatized to an alkyne, which can then undergo a highly specific "click" reaction with an azide-containing molecule. This would enable the site-specific attachment of various functionalities, such as:
Fluorescent probes for imaging
Biotin tags for affinity purification
Drug molecules for targeted delivery
Furthermore, the electronic properties of the 7-methoxy-indole ring may influence the efficiency of peptide ligation strategies like native chemical ligation, potentially enabling the synthesis of larger and more complex proteins.
Integration into Complex Bioconjugates and Hybrid Chemical-Biological Systems
The ability to incorporate this compound into specific sites within a peptide sequence is a gateway to creating sophisticated bioconjugates and hybrid systems. These constructs combine the functional capabilities of biological molecules with the versatility of synthetic chemistry.
Potential applications include:
Targeted Therapeutics: A peptide containing 7-methoxy-tryptophan could be linked to a cytotoxic drug. The peptide portion could be designed to bind to a receptor that is overexpressed on cancer cells, thereby delivering the drug specifically to the tumor site and minimizing off-target effects.
Advanced Biosensors: A fluorescent dye could be attached to the 7-methoxy-tryptophan residue in a peptide that changes its conformation upon binding to a specific analyte. This conformational change could alter the fluorescence of the dye, providing a detectable signal for the presence of the analyte.
Novel Biomaterials: Integrating peptides containing 7-methoxy-tryptophan into polymers or nanoparticles could lead to the development of new biomaterials with tailored properties for applications in tissue engineering and regenerative medicine.
| Hybrid System | Concept | Potential Application |
| Peptide-Drug Conjugates | A targeting peptide linked to a therapeutic agent. | Targeted cancer therapy, antimicrobial delivery. |
| Peptide-Based Biosensors | A peptide that undergoes a detectable change upon binding a target molecule. | Disease diagnostics, environmental monitoring. |
| Peptide-Polymer Hybrids | A peptide integrated into a synthetic polymer backbone. | Scaffolds for tissue engineering, controlled-release drug delivery systems. |
Exploration of Undiscovered Biological Functions and Therapeutic Potentials of 7-methoxy-DL-tryptophan Containing Peptides
Beyond its role as a synthetic building block, there is a growing interest in the intrinsic biological activities of peptides containing 7-methoxy-tryptophan. The addition of a methoxy group to the tryptophan side chain can significantly alter the physicochemical properties of a peptide, including its hydrophobicity, conformational preferences, and ability to engage in molecular interactions. These changes can, in turn, influence its biological function.
Researchers are now actively exploring the therapeutic potential of these modified peptides. By creating and screening libraries of peptides containing 7-methoxy-tryptophan, it may be possible to identify novel compounds with a range of biological activities, such as:
Antimicrobial activity
Anticancer properties researchgate.net
Antiviral effects
Moreover, incorporating 7-methoxy-tryptophan into known bioactive peptides is a promising strategy for enhancing their therapeutic profiles. For example, this modification could lead to increased metabolic stability, improved cell permeability, or enhanced binding affinity for their biological targets. The systematic exploration of these possibilities could lead to the development of a new generation of peptide-based therapeutics.
Q & A
Basic Research Questions
Q. What are the key synthetic considerations for N-Fmoc-7-methoxy-DL-tryptophan?
- Methodological Answer : The synthesis involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) group to protect the amino group during solid-phase peptide synthesis (SPPS). The 7-methoxy substituent on the tryptophan indole ring may require regioselective protection to avoid side reactions. Use anhydrous conditions and coupling reagents like HBTU or DIC/HOBt to minimize racemization. Purification via reversed-phase HPLC is recommended to isolate the diastereomeric DL-form .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the methoxy group (¹H and ¹³C NMR) and Fmoc protection (characteristic aromatic signals at δ 7.3–7.8 ppm) .
- Mass Spectrometry (HRMS or MALDI-TOF) : Verify molecular weight and purity.
- HPLC : Assess enantiomeric purity using chiral columns (e.g., Chiralpak IA) with UV detection at 280 nm for indole absorption .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO (10 mM stock) to prevent hydrolysis of the Fmoc group. Avoid repeated freeze-thaw cycles, which may degrade the methoxy substituent .
Advanced Research Questions
Q. How can racemization be minimized during peptide synthesis using this compound?
- Methodological Answer : Racemization occurs during coupling due to base-induced epimerization. Mitigate this by:
- Using low-base conditions (e.g., 2% DIEA in DMF).
- Coupling at 0–4°C to slow down base diffusion.
- Employing coupling agents like OxymaPure/DIC, which reduce racemization rates compared to HOBt-based systems. Validate enantiomeric integrity via chiral HPLC post-synthesis .
Q. How do the Fmoc and 7-methoxy groups influence interactions with enzymes like indoleamine 2,3-dioxygenase (IDO)?
- Methodological Answer : The Fmoc group may sterically hinder enzyme binding, while the 7-methoxy substitution could alter electronic properties of the indole ring, affecting substrate recognition. To test this:
- Perform in vitro IDO activity assays with and without the compound.
- Compare kinetic parameters (Km, Vmax) to unmodified tryptophan using HPLC to quantify kynurenine production .
Q. How can researchers resolve discrepancies in reported bioactivity of methoxy-tryptophan derivatives?
- Methodological Answer : Contradictions often arise from variations in stereochemistry (D/L forms) or purity. Address this by:
- Validating compound identity with orthogonal techniques (e.g., NMR + X-ray crystallography).
- Replicating assays under standardized conditions (e.g., cell lines, incubation times).
- Performing meta-analyses of published data to identify confounding variables (e.g., solvent effects, endotoxin contamination) .
Q. What strategies optimize solubility of this compound in aqueous buffers for biological assays?
- Methodological Answer : The hydrophobic Fmoc group reduces aqueous solubility. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
